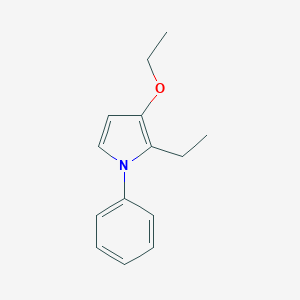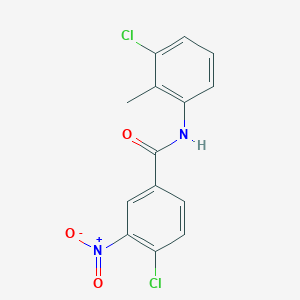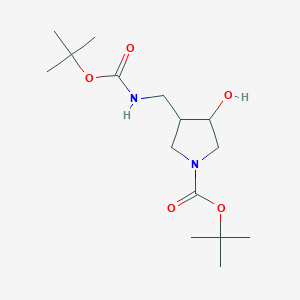
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related ethylenes and their derivatives, including ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, often involves strategies such as the Knoevenagel condensation or radical initiation processes. For instance, trisubstituted ethylenes with various substituents have been prepared through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetates, characterized by CHN analysis, IR, and NMR spectroscopy (Awadallah et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been elucidated using single crystal X-ray diffraction, revealing details about the arrangement and interaction within the crystal lattice. For example, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have shown how intermolecular interactions influence crystal packing stability (Kaur et al., 2012).
Chemical Reactions and Properties
Compounds similar to ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate participate in a variety of chemical reactions, including copolymerization with styrene, which can be influenced by the presence of substituents on the phenyl ring. These reactions are typically catalyzed under specific conditions, such as radical initiation at elevated temperatures (Hussain et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Although specific data on ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is scarce, related studies provide insights into the factors affecting these properties, such as crystal packing and hydrogen bonding (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. For example, the presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity in various chemical reactions, as demonstrated in copolymerization studies (Cappas et al., 2021).
Applications De Recherche Scientifique
Synthesis and Copolymerization
Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate and similar trisubstituted ethylenes were prepared and copolymerized with styrene to form novel copolymers. These ethylenes were synthesized through piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by radical initiation copolymerization with styrene. The resulting copolymers' composition was determined from nitrogen analysis, and their structure was analyzed using various techniques including IR, 1H and 13C-NMR, GPC, DSC, and TGA. This research highlighted the thermal stability and decomposition patterns of these copolymers, providing insights into their potential applications in various industries due to their unique properties (Hussain et al., 2019).
Propriétés
IUPAC Name |
ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDAFJXGOUJVGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582877 |
Source


|
| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
194804-99-4 |
Source


|
| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

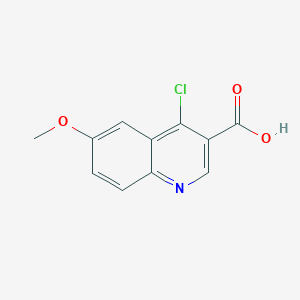
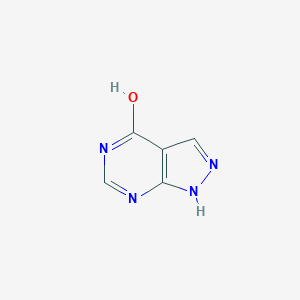





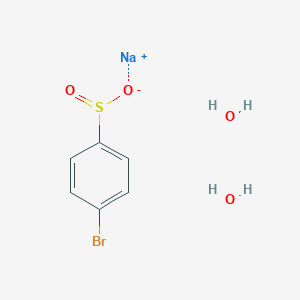

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
